2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline
Description
2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Properties
Molecular Formula |
C13H18F2N2O |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9-4-6-17(7-5-9)10-2-3-11(16)12(8-10)18-13(14)15/h2-3,8-9,13H,4-7,16H2,1H3 |
InChI Key |
CFJRVJXUXUNODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(Difluoromethoxy)aniline with 4-methylpiperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxy)-4-(4-methylpiperidin-1-yl)aniline
- 2-(Ethoxy)-4-(4-methylpiperidin-1-yl)aniline
- 2-(Trifluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline
Uniqueness
2-(Difluoromethoxy)-4-(4-methylpiperidin-1-yl)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
